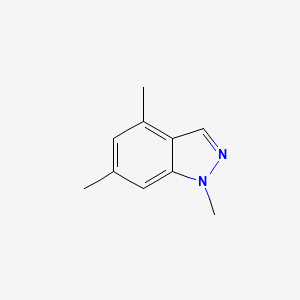

1,4,6-三甲基-1H-吲唑

描述

1,4,6-Trimethyl-1H-indazole is a heterocyclic aromatic organic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science

科学研究应用

1,4,6-Trimethyl-1H-indazole has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex organic molecules.

Biology: The compound exhibits biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug development, particularly in the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

生化分析

Biochemical Properties

1,4,6-Trimethyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 1,4,6-Trimethyl-1H-indazole, have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, 1,4,6-Trimethyl-1H-indazole can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.

Cellular Effects

1,4,6-Trimethyl-1H-indazole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . 1,4,6-Trimethyl-1H-indazole may also affect the expression of genes involved in cell growth and survival, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of 1,4,6-Trimethyl-1H-indazole involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, inhibiting or activating their activity. For instance, 1,4,6-Trimethyl-1H-indazole may inhibit the activity of COX-2 by binding to its active site, thereby reducing the production of pro-inflammatory mediators . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4,6-Trimethyl-1H-indazole may change over time due to factors such as stability and degradation. Studies have shown that indazole derivatives can be stable under certain conditions but may degrade over time, affecting their efficacy and potency . Long-term exposure to 1,4,6-Trimethyl-1H-indazole in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of 1,4,6-Trimethyl-1H-indazole can vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including damage to tissues and organs. Studies have shown that the threshold for these effects can vary depending on the specific animal model and the duration of exposure.

Metabolic Pathways

1,4,6-Trimethyl-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, indazole derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell growth and metabolism .

Transport and Distribution

The transport and distribution of 1,4,6-Trimethyl-1H-indazole within cells and tissues are influenced by its interactions with transporters and binding proteins. It may be transported across cell membranes by specific transporters and accumulate in certain tissues or cellular compartments . The localization and accumulation of 1,4,6-Trimethyl-1H-indazole can affect its activity and function, influencing its overall efficacy and potency.

Subcellular Localization

1,4,6-Trimethyl-1H-indazole may exhibit specific subcellular localization, which can impact its activity and function. It may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . The subcellular localization of 1,4,6-Trimethyl-1H-indazole can influence its interactions with biomolecules and its overall mechanism of action.

准备方法

Synthetic Routes and Reaction Conditions: 1,4,6-Trimethyl-1H-indazole can be synthesized through several synthetic routes. One common method involves the cyclization of 1,4-dimethyl-1H-indazole with methylating agents under specific reaction conditions. Another approach is the Fischer indazole synthesis, where an indazole derivative is treated with a suitable methylating agent in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the production of 1,4,6-Trimethyl-1H-indazole typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

化学反应分析

Types of Reactions: 1,4,6-Trimethyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the indazole ring.

Common Reagents and Conditions:

Oxidation reactions often use oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction reactions may employ reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution reactions typically involve nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various indazole derivatives with different functional groups, which can be further utilized in chemical synthesis and research.

作用机制

The mechanism by which 1,4,6-Trimethyl-1H-indazole exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The exact mechanism can vary depending on the biological system and the specific application.

相似化合物的比较

1,2,3-Trimethyl-1H-indazole

1,3,5-Trimethyl-1H-indazole

2,4,6-Trimethyl-1H-indazole

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

属性

IUPAC Name |

1,4,6-trimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7-4-8(2)9-6-11-12(3)10(9)5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLROHXGMYATPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=NN(C2=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

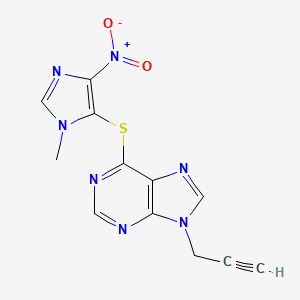

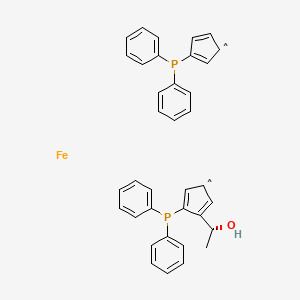

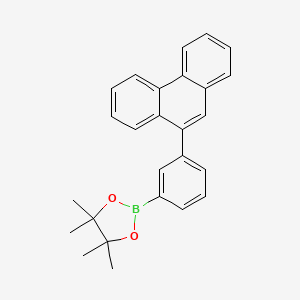

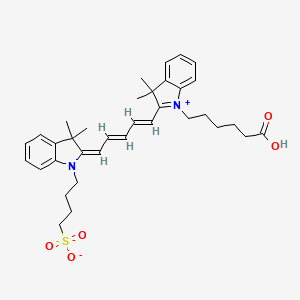

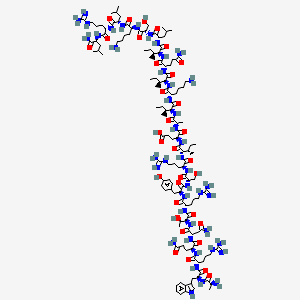

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(Bromomethyl)-2,2,6-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1493433.png)

![Diethyl 6-benzyl-2-methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate](/img/structure/B1493485.png)